molecular formula C8H6ClFO2 B018471 2-Chloro-6-fluorophenylacetic acid CAS No. 37777-76-7

2-Chloro-6-fluorophenylacetic acid

Cat. No. B018471
CAS RN: 37777-76-7
M. Wt: 188.58 g/mol
InChI Key: GUAIAAXDEJZRBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-6-fluorophenylacetic acid, such as 4-Biphenylacetic acid and 2-Fluoro-4-bromobiphenyl, involves complex reactions including the Suzuki reaction and cross-coupling reactions. These methods highlight the importance of palladium catalysis and the challenges of handling reactive intermediates and costly reagents in the synthesis of fluorinated organic compounds (Xie Wen-n, 2014); (Yanan Qiu et al., 2009).

Molecular Structure Analysis

Monofluoromethylation and the introduction of the CH2F moiety in N-heterocyclic compounds are recent advances that underline the significance of fluorine in modifying the properties of organic molecules. These modifications impact the molecular structure, leading to changes in reactivity and biological activity (M. Y. Moskalik, 2023).

Chemical Reactions and Properties

The chemical reactivity of compounds such as 2-Chloro-6-fluorophenylacetic acid is influenced by the presence of fluorine and chlorine atoms. These atoms affect the compound's electron distribution, making it reactive towards nucleophilic substitutions and other reactions typical for halogenated aromatic compounds. The interactions of such compounds with nucleophiles, electrophiles, and radicals are crucial for their application in synthetic chemistry and pharmaceuticals (V. O. Gelmboldt, 2023).

Scientific Research Applications

  • Fluorine NMR Spectroscopy : 2-fluoro-2-phenylacetic acid is used to distinguish enantiomers of alcohols by determining the configuration of substituted-phenyl secondary alcohols using fluorine NMR spectroscopy. This technique is essential in stereochemical analysis in organic synthesis (Barrelle & Hamman, 1991).

  • Drug Synthesis and Activity : An improved method for synthesizing 2-[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl-acetic acid provides a simpler, economical, and more convenient process with a 66% overall yield. This compound has potential anticancer activity in vitro, indicating its application in medical research and drug development (Liu Ying-xiang, 2007).

  • Biological Probing and Sensing : The new environment-sensitive fluorophore 6DMN, derived from phenylacetic acid analogs, can be used as a biological probe and a ratiometric sensor for monitoring protein-protein interactions in various environments. This opens up avenues for real-time biological sensing and molecular interaction studies (Vázquez, Blanco & Imperiali, 2005).

  • Antibacterial Evaluation : Copper(II) complexes supported by phenylacetic acid derivatives exhibit promising antibacterial activity against Escherichia coli and Bacillus subtilis, highlighting potential applications in developing new antibacterial agents (Zhang et al., 2014).

  • Chemical Biology : Fluorescent amino acids, including those derived from phenylacetic acid analogs, have revolutionized chemical biology by enabling non-invasive studies in cells and intact organisms. They allow for non-perturbative labeling of peptides and proteins for various applications, demonstrating the utility of these compounds in advanced biological research (Cheng et al., 2020).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAIAAXDEJZRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191222
Record name 2-Chloro-6-fluorophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorophenylacetic acid

CAS RN

37777-76-7
Record name 2-Chloro-6-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37777-76-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorophenylacetic acid
Source ChemIDplus
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Record name 2-Chloro-6-fluorophenylacetic acid
Source EPA DSSTox
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Record name 2-chloro-6-fluorophenylacetic acid
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Record name 2-Chloro-6-fluorophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Rotili, D Tarantino, MB Nawrozkij… - Journal of Medicinal …, 2014 - ACS Publications
… (15, 23, 28) The imidazolides obtained from the acids 16a–d and from the commercial 2-chloro-6-fluorophenylacetic acid by treatment with N,N-carbonyldiimidazole (CDI) in dry …
Number of citations: 19 pubs.acs.org
MB Nawrozkij, D Rotili, D Tarantino… - Journal of medicinal …, 2008 - ACS Publications
… Then, a solution of the 2-chloro-6-fluorophenylacetic imidazolide in the same solvent (50 mL), prepared 15 min before by reaction between 2-chloro-6-fluorophenylacetic acid (5.66 g, …
Number of citations: 76 pubs.acs.org
A Samuele, M Facchini, D Rotili, A Mai… - ChemMedChem …, 2008 - Wiley Online Library
… A solution of 2-chloro-6-fluorophenylacetic acid (4.15 g, 22.0 mmol) in anhydrous THF (5 mL) was added dropwise at −78 C to the mixture. After 0.5 h at 0 C, a solution of methyl iodide (…
C Schleissner, ER Olivera… - Journal of …, 1994 - Am Soc Microbiol
… The following acids were supplied by Lancaster MTM Research Chemicals (Strasbourg, France): 2-, 3-, and 4-methylphenylacetic acids; 2-chloro-6-fluorophenylacetic acid; 2-, 3-, and 4-…
Number of citations: 62 journals.asm.org

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